5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
“5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1368716-21-5 . It has a molecular weight of 143.1 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H5N3O3/c1-7-4(10)5-2(6-7)3(8)9/h1H3,(H,8,9)(H,5,6,10) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Antibacterial Activity
- 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives have been studied for their synthesis and antibacterial activity. These derivatives, particularly methyl esters, exhibit significant antibacterial properties, making them relevant in pharmaceutical research (Iradyan et al., 2014).
Chemical Structure and Properties
- Research focusing on the chemical structure and properties of N-acetylated derivatives of this compound has been conducted. These studies involve techniques like HPLC, GC-MS, and NMR spectroscopy to analyze the compound's susceptibility to acetylation and its structural characteristics (Dzygiel et al., 2004).
Preparation of Peptidomimetics and Biologically Active Compounds
- The compound has been used in the preparation of peptidomimetics or biologically active compounds. Its chemistry is manipulated to overcome issues like the Dimroth rearrangement, making it suitable for creating complex molecules like HSP90 inhibitors (Ferrini et al., 2015).
Synthesis Methodologies
- Various methodologies for synthesizing methyl 1H-1,2,4-triazole-3-carboxylate, a related compound, have been explored. These include hydroxymethylation and esterification processes, contributing to a deeper understanding of synthetic routes for triazole derivatives (Xue Feng, 2005).
Coordination Polymers and Supramolecular Networks
- Studies have been conducted on the formation of coordination polymers and 3-D supramolecular networks using 1H-1,2,4-triazole derivatives. These studies contribute to materials science, particularly in the development of new materials with unique luminescence and magnetic properties (Yang et al., 2008).
Ring-Chain Tautomerism
- Research has also delved into the synthesis and ring-chain tautomerism of related triazole carboxylic acids. This kind of research aids in understanding the dynamic equilibrium between different forms of a molecule, which is crucial in drug design and development (Pokhodylo & Obushak, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .
Mechanism of Action
Target of Action
Triazole compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that triazole compounds can form hydrogen bonds with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in certain cell lines, this compound has been shown to upregulate or downregulate specific genes, leading to changes in protein synthesis and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .
Properties
IUPAC Name |
1-methyl-5-oxo-4H-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-7-4(10)5-2(6-7)3(8)9/h1H3,(H,8,9)(H,5,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELPWHVKYHTOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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